molecular formula C5H10N2O3 B12876946 3-Hydroxy-5-methylisoxazolidine-2-carboxamide

3-Hydroxy-5-methylisoxazolidine-2-carboxamide

Katalognummer: B12876946
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: RWBXLHIVNCDAIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-5-methylisoxazolidine-2-carboxamide is a heterocyclic compound that belongs to the class of isoxazolidines This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylisoxazolidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the isoxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-5-methylisoxazolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-5-methylisoxazolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-5-methylisoxazolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, including antimicrobial and antiviral activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-5-methylisoxazole
  • 5-Methylisoxazolidine-2-carboxamide
  • 3-Hydroxyisoxazolidine-2-carboxamide

Uniqueness

3-Hydroxy-5-methylisoxazolidine-2-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the isoxazolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

3-hydroxy-5-methyl-1,2-oxazolidine-2-carboxamide

InChI

InChI=1S/C5H10N2O3/c1-3-2-4(8)7(10-3)5(6)9/h3-4,8H,2H2,1H3,(H2,6,9)

InChI-Schlüssel

RWBXLHIVNCDAIM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(N(O1)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.